Deanol bitartrate

Preformulation Thermal analysis Cosmetic stability

Deanol bitartrate (N,N-dimethylethanolamine (2R,3R)-bitartrate, CAS 29870-28-8) is the L-(+)-tartrate salt of 2-dimethylaminoethanol (DMAE), a tertiary amine and primary alcohol belonging to the 1,2-aminoalcohol class. It presents as a white crystalline powder with a molecular weight of approximately 239.22 g/mol, delivering 36.9–37.3% DMAE free base by weight.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
CAS No. 29870-28-8
Cat. No. B8821075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanol bitartrate
CAS29870-28-8
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyUIEGYKVRCKDVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deanol Bitartrate (CAS 29870-28-8) Procurement & Selection Baseline: Physicochemical Identity and Salt-Form Advantage


Deanol bitartrate (N,N-dimethylethanolamine (2R,3R)-bitartrate, CAS 29870-28-8) is the L-(+)-tartrate salt of 2-dimethylaminoethanol (DMAE), a tertiary amine and primary alcohol belonging to the 1,2-aminoalcohol class [1]. It presents as a white crystalline powder with a molecular weight of approximately 239.22 g/mol, delivering 36.9–37.3% DMAE free base by weight [2]. Unlike the liquid free base (a colourless liquid with a fish-like odour and a melting point of −59 °C), the bitartrate salt is a solid at ambient conditions with a melting range of 112–114 °C, enabling its use in solid oral dosage forms, topical semisolids, and dry powder blends where the free base's fluid nature and ammoniacal odour are prohibitive [3][4]. The compound is formally classified under ATC code N06BX04 and is listed as an investigational small molecule in DrugBank (DB13352) [1].

Why Free-Base DMAE Cannot Substitute Deanol Bitartrate: Thermal Stability, Solid-State Handling, and Formulation Compatibility


Although the free base DMAE and its bitartrate salt share the same active pharmacophore and are theoretically interchangeable, direct substitution in formulated products fails due to fundamental differences in physical state, thermal behavior, and long-term stability [1]. DMAE free base is a low-viscosity liquid (m.p. −59 °C) with a strong ammoniacal/fish-like odour that complicates powder blending, encapsulation, and topical formulation [2]. In contrast, deanol bitartrate is a crystalline solid (m.p. 112–114 °C, confirmed by DSC with a characteristic endothermal peak at 113.6 °C and a melting range of 112.7–118.2 °C) that can be directly incorporated into solid dosage forms [3]. The salt also provides intrinsic pH buffering (10 wt% aqueous solution pH 3.2–3.5) via the tartrate counterion, eliminating the need for additional pH adjustment that would be mandatory with the strongly alkaline free base (pKa 9.23) [4]. Differential scanning calorimetry (DSC) studies demonstrate that deanol bitartrate maintains identical thermal profiles after storage at 25 °C, 40 °C, and 60 °C for up to 30 days, with no alteration of the characteristic melting endotherm—evidence of superior thermal stability that the free base cannot match in accelerated stability testing [3]. These differences are not cosmetic; they directly impact manufacturability, shelf-life assignment, and regulatory compliance in both pharmaceutical and cosmetic contexts.

Deanol Bitartrate (CAS 29870-28-8) Quantitative Differentiation Evidence: Head-to-Head Thermal, Clinical, and Pharmacodynamic Comparisons


DSC Thermal Stability: Deanol Bitartrate Maintains Melting Endotherm Integrity Across 25–60 °C Over 30 Days, a Crystalline Salt Advantage Absent in Liquid Free Base

In a direct head-to-head preformulation study, deanol bitartrate was compared to DMAE free base using differential scanning calorimetry (DSC), UV, IR, and ¹H-NMR spectroscopy under accelerated storage conditions [1]. The bitartrate salt exhibited a characteristic DSC thermogram with two endothermal peaks: a minor peak at 67.1 °C (likely occluded water) and a sharp melting endotherm at 113.6 °C (melting range 112.7–118.2 °C) with heat exchange values of 55 J/g and 114 J/g respectively [2]. Crucially, samples stored at 25 °C, 40 °C, and 60 °C and tested at days 7, 14, and 30 showed no alteration of this melting endotherm pattern—the calorimetric curves remained superimposable across all time points and temperatures, with the main peak consistently detected at 114.5 °C (40 °C storage) and 115.1 °C (60 °C storage) [2]. The free base, being a liquid, could not be analyzed by DSC at all, precluding any comparable stability assessment by this gold-standard preformulation method [1]. IR and ¹H-NMR spectroscopy further confirmed absence of structural degradation in the bitartrate salt across all storage conditions [1].

Preformulation Thermal analysis Cosmetic stability

Deanol Bitartrate vs. Methylphenidate in Childhood ADHD: Double-Blind Comparative Clinical Trial Shows Both Drugs Effective with Different Psychometric Improvement Patterns

In a randomized, double-blind, placebo-controlled trial of 74 children with learning and behavior disorders (including hyperactivity), deanol (as the bitartrate salt, dosed at 500 mg daily maintenance) was directly compared with methylphenidate (40 mg daily) and placebo over 3 months [1][2]. Both active treatments produced significant improvement over baseline on behavior rating scales, reaction time measures, and a battery of standardized psychometric tests [1]. The pattern and degree of psychometric improvement differed slightly between deanol and methylphenidate, indicating qualitatively distinct cognitive profiles rather than simple potency differences [1]. This study represents one of the few direct head-to-head clinical comparisons between deanol bitartrate and a standard-of-care stimulant, providing procurement-relevant evidence that the compound can produce measurable behavioral and cognitive benefits comparable in significance (if not in effect size) to methylphenidate, albeit with a distinct pharmacological profile [1][2].

ADHD Clinical psychopharmacology Pediatric clinical trial

Topical Deanol Bitartrate Gel vs. Vehicle-Only Control: Split-Face Randomized Trial Confirms Significant Increase in Skin Firmness via Shear Wave Velocity

A two-phase, randomized, double-blind, split-face study directly compared a gel containing 3% 2-dimethylaminoethanol (deanol) against an identical formulation without DMAE (vehicle control) [1][2]. In the second phase involving 30 volunteers, shear wave propagation velocity—a quantitative biophysical measure of skin firmness—was measured on treated versus untreated facial sides [1]. The DMAE-containing formulation produced a statistically significant increase in shear wave velocity specifically in the direction where the mechanical anisotropy of skin indicated looseness, confirming a directional skin-tightening effect [1][2]. The conclusion stated explicitly: the DMAE formulation under investigation increased skin firmness [1]. In a separate randomized clinical study, a 3% DMAE facial gel applied for 16 weeks significantly reduced fine lines around the eyes and on the forehead, with no reported adverse effects [3]. These data collectively establish that deanol, delivered via its bitartrate salt in topical vehicles, produces quantifiable and significant skin-firming outcomes distinguishable from vehicle alone.

Cosmetic dermatology Skin firming Split-face RCT

Pharmacodynamic Distinction: Deanol Bitartrate Indirectly Elevates Choline via Peripheral Metabolism Inhibition, Not Direct Acetylcholine Donation, Differentiating It from Alpha-GPC and Citicoline

Unlike direct acetylcholine precursors such as alpha-GPC (L-alpha-glycerylphosphorylcholine, ~40% choline by weight) and citicoline (CDP-choline), which serve as direct substrates for acetylcholine synthesis, deanol bitartrate operates through a distinct and indirect mechanism: it inhibits choline metabolism in peripheral tissues (liver and kidney), causing accumulation of endogenous free choline in blood, which then enters the brain to stimulate cholinergic receptors [1][2]. In mice, deanol administration induced an increase in both the concentration and the rate of turnover of free choline in blood, increased choline concentration in kidneys, and markedly inhibited the rates of oxidation and phosphorylation of intravenously administered [³H-methyl]choline [1]. This pharmacodynamic profile contrasts with alpha-GPC's direct choline donation and citicoline's dual cytidine/choline prodrug mechanism, positioning deanol bitartrate as an indirect cholinergic modulator rather than a simple precursor supplement [2][3]. Additionally, gas chromatographic evaluation in rodent brain tissue has questioned whether deanol serves as an immediate precursor of brain acetylcholine, further supporting the indirect mechanism hypothesis [4].

Choline metabolism Acetylcholine precursor Pharmacodynamics

Procurement-Grade Specification: Deanol Bitartrate Assay, DMAE Content, pH, and Specific Rotation Provide Verifiable Identity and Purity Metrics for Quality Assurance

Technical specification data from authorized distributors establish deanol bitartrate's identity and purity parameters, enabling objective procurement quality assessment . Typical specifications include: assay ≥99% (perchloric acid titration), DMAE free base content 36.9–37.3% by weight, specific optical rotation +17.5° (c=3, water), pH 3.2–3.5 (in aqueous solution), loss on drying ≤1% (1 h at 70 °C), and melting point 112–114 °C . The FDA Unique Ingredient Identifier (UNII D240J05W14) and WHO-DD listing provide authoritative regulatory identity references [1]. These specifications enable direct comparison with alternative DMAE salts (e.g., DMAE hydrochloride, DMAE acetamidobenzoate) or the free base, where assay methodology, counterion content, and physical form differ markedly [2]. The bitartrate salt's white crystalline powder morphology (vs. free base liquid) and defined melting range make identity confirmation straightforward via melting point apparatus or DSC, reducing quality control burden relative to liquid free base handling .

Quality control Pharmacopeial specification Procurement standards

Deanol Bitartrate (CAS 29870-28-8) Evidence-Matched Application Scenarios: Where Differentiated Data Support Selection Over Alternatives


Topical Cosmetic Anti-Aging Formulations Requiring Vehicle-Controlled Skin Firming Evidence

Procurement of deanol bitartrate for topical cosmetic firming products is directly supported by the split-face, randomized, vehicle-controlled trial demonstrating that a 3% DMAE gel significantly increases shear wave velocity—a quantitative skin firmness parameter—compared to the identical formulation without DMAE . The bitartrate salt's crystalline solid form and aqueous solubility at 25 °C enable incorporation into aqueous gels and creams, while the DSC-confirmed thermal stability up to 60 °C over 30 days supports accelerated stability testing and shelf-life substantiation for cosmetic products subjected to ICH climate zone II conditions . The salt's pH buffering capacity (3.2–3.5 in aqueous solution) facilitates formulation at skin-compatible pH values without the need for aggressive neutralization required by the free base .

Preclinical Research on Indirect Cholinergic Modulation Requiring a Non-Direct Precursor Mechanistic Tool

For neuroscience researchers investigating cholinergic signaling through indirect mechanisms rather than direct precursor loading, deanol bitartrate offers a pharmacologically distinct tool compound. Unlike alpha-GPC or citicoline, which directly donate choline, deanol elevates endogenous free choline by inhibiting its peripheral metabolism (oxidation and phosphorylation) in liver and kidney, as demonstrated in radiolabeled choline tracer studies in mice . This mechanism positions deanol bitartrate as the preferred compound when experimental designs require distinguishing between direct acetylcholine precursor supplementation and indirect cholinergic potentiation. The solid salt form with defined melting point (112–114 °C) and ≥99% assay facilitates precise dosing in animal studies .

Pediatric ADHD Nutraceutical Formulation with Documented Clinical Comparison to Methylphenidate

Formulators developing dietary supplement or nutraceutical products targeting childhood attention and behavior can cite the double-blind, placebo-controlled trial that directly compared deanol bitartrate (500 mg/day) with methylphenidate (40 mg/day) in 74 children, demonstrating significant behavioral and psychometric improvement with a pattern distinguishable from the stimulant comparator . This evidence supports product differentiation claims based on a non-stimulant, cholinergic mechanism rather than catecholaminergic psychostimulation. The bitartrate salt's defined DMAE content (36.9–37.3%) enables accurate label-claim compliance, and the crystalline powder form permits direct encapsulation without the handling difficulties associated with the liquid free base .

Quality-Controlled Procurement of DMAE for Solid Oral Dosage Forms Requiring Pharmacopeial-Grade Identity Specifications

Industrial buyers requiring a solid, crystalline DMAE source for tablet or capsule manufacturing benefit from deanol bitartrate's well-defined specification profile: assay ≥99% (perchloric acid titration), melting point 112–114 °C, specific optical rotation +17.5°, and pH 3.2–3.5 . These orthogonal parameters enable compendial identity testing per Ph.Eur. or FCC monograph requirements . The FDA-assigned UNII (D240J05W14) provides a globally recognized substance identifier for regulatory filings and supply chain documentation . Compared to the DMAE free base (a corrosive, flammable liquid with H314 hazard classification), the bitartrate salt presents reduced occupational exposure risk, with GHS classification limited to H315/H319/H335 (irritant warnings) [7][8].

Quote Request

Request a Quote for Deanol bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.